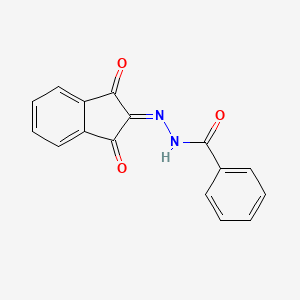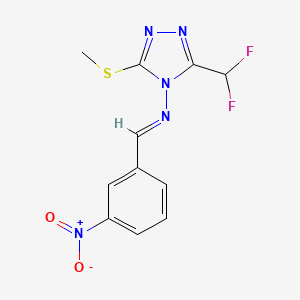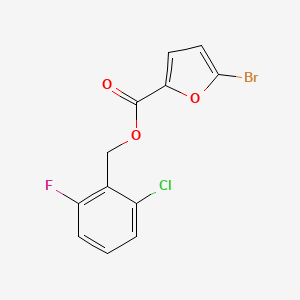
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMSO2-N,N-dimethyl-3,4-dimethylphenylamine, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. For example, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It has also been suggested that this compound may activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is its potential therapeutic effects on various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which may be useful in the development of new therapies for these diseases. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, the toxicity and safety of this compound have not been fully evaluated, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of new therapies for cancer, inflammation, and neurodegenerative disorders based on the therapeutic effects of this compound. Another area of research is the elucidation of the exact mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, the toxicity and safety of this compound need to be further evaluated to determine its potential for use in clinical trials. Overall, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is a promising compound for scientific research, and further studies are needed to fully understand its potential therapeutic effects.
Synthesemethoden
The synthesis of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of N,N-dimethyl-3,4-dimethylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine methyl ester to yield the final compound. This synthesis method has been described in detail in various scientific publications.
Wissenschaftliche Forschungsanwendungen
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-6-7-12(8-11(10)2)15(19(5,17)18)9-13(16)14(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPRHPZENZYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N(C)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)


![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

